3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-2-METHYL-6-(4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-PHENOL is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a methoxy group, a methyl group, and a pyrazolyl group attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-2-METHYL-6-(4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-PHENOL typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled by attaching the pyrazole ring to the phenol ring through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and pyrazole groups.
Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to hydrogenation.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully hydrogenated aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The phenol and pyrazole groups could play a role in binding to these targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-2-METHYL-6-(4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-PHENOL
- 3-METHOXY-2-METHYL-5-(4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-PHENOL
Uniqueness
The unique combination of functional groups in 3-METHOXY-2-METHYL-6-(4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-PHENOL distinguishes it from similar compounds. Its specific arrangement of methoxy, methyl, and pyrazolyl groups may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C20H22N2O3/c1-4-5-14-6-8-15(9-7-14)25-18-12-21-22-19(18)16-10-11-17(24-3)13(2)20(16)23/h6-12,23H,4-5H2,1-3H3,(H,21,22) |
InChI Key |
AZGNWYJFMWZNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.